molecular formula C5H6IN3O B1384218 2-Amino-5-iodo-6-methyl-4-pyrimidinol CAS No. 22294-57-1

2-Amino-5-iodo-6-methyl-4-pyrimidinol

Cat. No.: B1384218
CAS No.: 22294-57-1
M. Wt: 251.03 g/mol
InChI Key: LIZYQAUQOBJSBC-UHFFFAOYSA-N
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Description

2-Amino-5-iodo-6-methyl-4-pyrimidinol is a chemical compound with the molecular formula C5H6IN3O and a molecular weight of 251.03 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Biochemical Analysis

Biochemical Properties

2-Amino-5-iodo-6-methyl-4-pyrimidinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with riboswitches, which are regulatory elements that modulate gene expression in response to specific metabolite binding . The nature of these interactions often involves binding to the active sites of enzymes or regulatory proteins, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce high levels of serum interferon in mice, which consequently protects against viral infections . Additionally, it may alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit or activate enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis . Furthermore, this compound can modulate gene expression by binding to regulatory elements such as riboswitches, influencing the transcription and translation processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a melting point of 219-220°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to induce beneficial effects such as increased interferon production and enhanced immune response . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and metabolic disturbances. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide synthesis and metabolism . This compound can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism. Its interaction with riboswitches also suggests a role in regulating metabolic pathways at the genetic level.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it performs its functions. It may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules and exerts its effects efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol typically involves the iodination of 2-Amino-6-methyl-4-pyrimidinol. One common method includes the reaction of 2-Amino-6-methyl-4-pyrimidinol with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a controlled temperature and pH to ensure the selective iodination at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-iodo-6-methyl-4-pyrimidinol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.

    Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-Amino-5-azido-6-methyl-4-pyrimidinol, while a Suzuki coupling reaction could produce a biaryl compound.

Scientific Research Applications

2-Amino-5-iodo-6-methyl-4-pyrimidinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-iodo-6-methyl-4-pyrimidinol involves its interaction with molecular targets such as enzymes and nucleic acids. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The amino and hydroxyl groups can form hydrogen bonds, further stabilizing the interactions. These interactions can modulate the activity of enzymes or alter the structure of nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-6-methyl-4-pyrimidinol: Similar structure but with a bromine atom instead of iodine.

    2-Amino-6-methyl-4-pyrimidinol: Lacks the halogen atom, resulting in different reactivity and properties.

    2-Amino-5-chloro-6-methyl-4-pyrimidinol: Contains a chlorine atom, which affects its chemical behavior and applications.

Uniqueness

2-Amino-5-iodo-6-methyl-4-pyrimidinol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for halogen bonding. This makes it particularly useful in applications requiring strong and specific interactions with biological targets .

Properties

IUPAC Name

2-amino-5-iodo-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZYQAUQOBJSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333578
Record name 2-Amino-5-iodo-6-methyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22294-57-1
Record name 2-Amino-5-iodo-6-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22294-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-iodo-6-methyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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